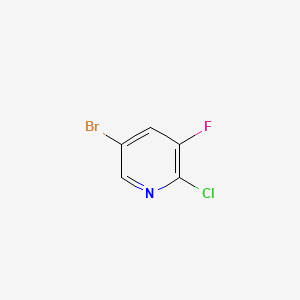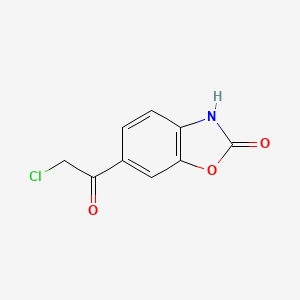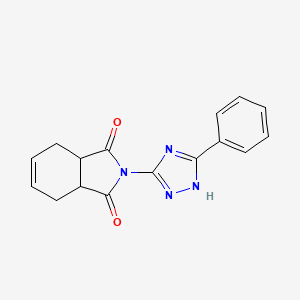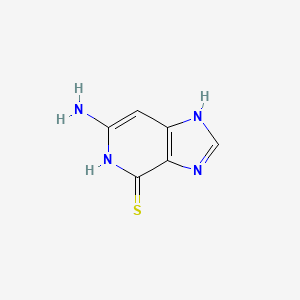![molecular formula C18H18ClN3O B1227406 6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone](/img/structure/B1227406.png)
6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone is a member of quinazolines.
Aplicaciones Científicas De Investigación
Anticancer and Antitumor Applications
Research indicates that derivatives of 6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone, such as R115777, act as potent and selective inhibitors of farnesyl protein transferase, displaying significant antitumor effects in vivo after oral administration in mice. This compound has progressed to phase III clinical evaluation, marking its importance in cancer treatment research (Venet, End, & Angibaud, 2003). Additionally, derivatives synthesized from 3-amino-4(3H) quinazolinone have shown cytotoxic effects against cancer cell lines, with one derivative exhibiting notable cytotoxic activity against the HeLa cell line (Hassanzadeh et al., 2019).
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial potential of quinazolinone and its derivatives. Amino acid/dipeptide derivatives of quinazolin-3(4H)-one have shown moderate to significant antibacterial activity against various strains of bacteria, with some derivatives being as potent as standard drugs like ciprofloxacin (Kapoor et al., 2017). Furthermore, other derivatives have demonstrated pronounced antimicrobial activity, especially when certain substituents like 4-Cl and 4-OCH3 groups were present (Patel & Patel, 2011).
Antiviral Applications
Some derivatives of 6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone have shown potential antiviral activities. For instance, a study synthesized a series of derivatives and evaluated them against various viruses, with one compound exhibiting significant antiviral activity against the vaccinia virus (Dinakaran et al., 2003). Additionally, another series of derivatives were found to possess moderate to good antiviral activity, suggesting their potential in developing antiviral treatments (Gao et al., 2007).
Photodynamic Therapeutics
The synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones and their derivatives have been explored for potential applications in photodynamic therapeutics. Some derivatives were photo-active towards plasmid DNA under UVB and UVA irradiation, indicating their potential in photo-chemo or photodynamic therapies (Mikra et al., 2022).
Propiedades
Fórmula molecular |
C18H18ClN3O |
|---|---|
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
6-amino-3-[(2-chlorophenyl)methyl]-2-propylquinazolin-4-one |
InChI |
InChI=1S/C18H18ClN3O/c1-2-5-17-21-16-9-8-13(20)10-14(16)18(23)22(17)11-12-6-3-4-7-15(12)19/h3-4,6-10H,2,5,11,20H2,1H3 |
Clave InChI |
GIUSZZFJMOEGOA-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=C(C=C(C=C2)N)C(=O)N1CC3=CC=CC=C3Cl |
SMILES canónico |
CCCC1=NC2=C(C=C(C=C2)N)C(=O)N1CC3=CC=CC=C3Cl |
Solubilidad |
13 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[4-(3-methoxyphenyl)-2-thiazolyl]-2-thiophenecarbohydrazide](/img/structure/B1227327.png)
![3-(2,4-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1227329.png)
![N-cyclohexyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine](/img/structure/B1227330.png)


![N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B1227338.png)

![4-[2-Nitro-5-[4-(phenylmethyl)sulfonyl-1-piperazinyl]phenyl]morpholine](/img/structure/B1227340.png)
![N-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]-2-butanamine](/img/structure/B1227341.png)

![3-[2-(2-Ethyl-1-piperidinyl)-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B1227344.png)
![2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] ester](/img/structure/B1227345.png)
